molecular formula C9H18ClNO B13567276 {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride

{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride

Cat. No.: B13567276
M. Wt: 191.70 g/mol
InChI Key: YGLVVNBVRYAUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: Converts the alcohol group to a ketone or aldehyde

    Reduction: Reduces the spirocyclic ring to form different derivatives

    Substitution: Replaces the hydroxyl group with other functional groups

Common Reagents and Conditions

    Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

    Reduction: Utilizes hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst

    Substitution: Employs reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products

The major products formed from these reactions include:

Scientific Research Applications

{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

7-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c11-7-8-6-10-5-4-9(8)2-1-3-9;/h8,10-11H,1-7H2;1H

InChI Key

YGLVVNBVRYAUMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNCC2CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.